The synthesis of H-Ser-Leu-Ile-Gly-Arg-Leu-OH is typically achieved through solid-phase peptide synthesis [, , ]. This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support [].
Specific details regarding the synthesis, such as coupling reagents, protecting groups, and cleavage conditions, may vary depending on the desired purity and yield of the final product [, ].
H-Ser-Leu-Ile-Gly-Arg-Leu-OH acts as an agonist of PAR2, mimicking the tethered ligand sequence exposed upon proteolytic activation [, ]. Upon binding to PAR2, the peptide triggers conformational changes in the receptor, leading to the activation of intracellular signaling pathways [, ].
These pathways may involve G proteins, kinases, and other downstream effectors, ultimately resulting in various cellular responses, such as smooth muscle relaxation, inflammation, or neurotransmission [, ].
• Airway Smooth Muscle Relaxation: Studies have demonstrated the ability of H-Ser-Leu-Ile-Gly-Arg-Leu-OH to induce relaxation in isolated mouse tracheal and bronchial smooth muscle preparations []. This effect is mediated through the activation of PAR2 and downstream signaling pathways involving cyclooxygenases (COX-1 and COX-2), mitogen-activated protein kinases (MAPKs), and extracellular signal-regulated kinases (ERKs) []. These findings suggest a potential role for H-Ser-Leu-Ile-Gly-Arg-Leu-OH in modulating airway responsiveness and inflammation.
• Neutrophil Activation: Research suggests that H-Ser-Leu-Ile-Gly-Arg-Leu-OH can activate neutrophils, leading to chemotaxis and the release of inflammatory mediators []. This activation may contribute to the recruitment and activation of neutrophils at sites of injury or inflammation.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: